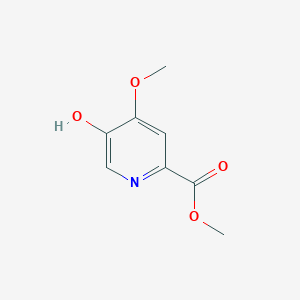

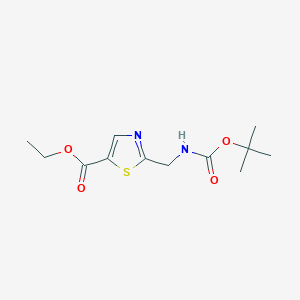

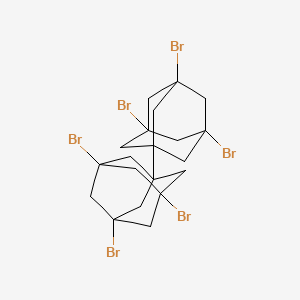

![molecular formula C7H14ClNO B3324510 8-Azabicyclo[3.2.1]octan-6-ol hydrochloride CAS No. 1881275-80-4](/img/structure/B3324510.png)

8-Azabicyclo[3.2.1]octan-6-ol hydrochloride

説明

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . It is employed as an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .科学的研究の応用

Insights into Heterocyclic Scaffolds and Medicinal Chemistry

8-Azabicyclo[3.2.1]octan-6-ol hydrochloride is part of a broader category of compounds known for their significant applications in medicinal chemistry. Heterocyclic compounds, including azabicycles, play a crucial role in the development of drugs targeting a wide range of diseases. For instance, derivatives of 8-hydroxyquinoline, a related heterocyclic scaffold, have shown substantial biological activities and are being explored for their therapeutic potential against cancer, HIV, neurodegenerative disorders, and more. These compounds exhibit metal chelation properties, making them potent candidates for drug development aimed at various diseases (Gupta, Luxami, & Paul, 2021).

Azoles and Antimicrobial Properties

The structural diversity and substitution patterns of nitrogen heterocycles, including azoles, are fundamental in pharmaceuticals, with a significant percentage of FDA-approved drugs containing these motifs. This diversity underscores the importance of nitrogen heterocycles in designing drugs with enhanced pharmacological profiles. Such structures are key in developing antibiotics and agents with broad-spectrum antimicrobial properties, highlighting the importance of exploring azabicyclo compounds like this compound for potential antimicrobial applications (Vitaku, Smith, & Njardarson, 2014).

Hydrocyclones and Enhanced Separations

While not directly linked to this compound, research into enhanced separation technologies, including hydrocyclones, is relevant to the pharmaceutical industry's broader context. Optimizing operating parameters and conditions in such separation processes is critical for purifying and isolating chemical compounds, which can include complex heterocyclic structures similar to this compound. This underscores the continuous need for innovative methods in the separation and purification of pharmaceutical compounds (Tian, Ni, Song, Olson, & Zhao, 2018).

作用機序

Target of Action

The primary target of 8-Azabicyclo[32The compound is structurally similar to tropane alkaloids , which are known to interact with various neurotransmitter systems in the body, particularly the cholinergic system.

Mode of Action

The exact mode of action of 8-Azabicyclo[3.2.1]octan-6-ol hydrochloride remains unclear due to the lack of specific studies. Based on its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner. Tropane alkaloids typically act as competitive antagonists at postganglionic muscarinic acetylcholine receptors.

Biochemical Pathways

The specific biochemical pathways affected by 8-Azabicyclo[32Given its structural similarity to tropane alkaloids , it may influence the cholinergic system and potentially affect downstream pathways related to neurotransmission.

Result of Action

The molecular and cellular effects of 8-Azabicyclo[32If it acts similarly to tropane alkaloids , it may influence neurotransmission and potentially have effects on the nervous system.

特性

IUPAC Name |

8-azabicyclo[3.2.1]octan-6-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c9-7-4-5-2-1-3-6(7)8-5;/h5-9H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKIAGJIMKQZEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(C(C1)N2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

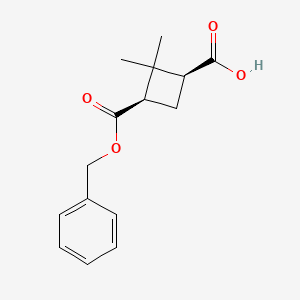

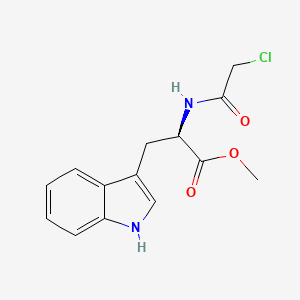

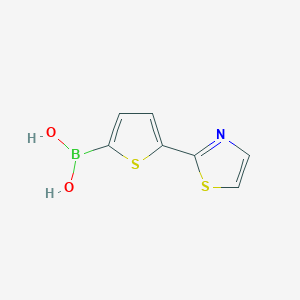

![(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3324431.png)

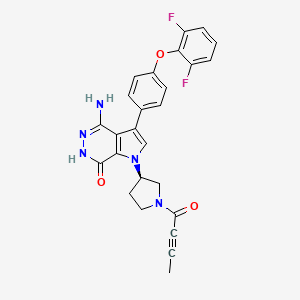

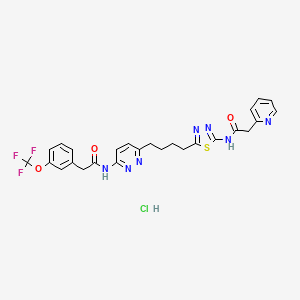

![1,1'-Bitricyclo[3.3.1.13,7]decane, 3,3',5,5',7,7'-hexakis(4-bromophenyl)-](/img/structure/B3324474.png)

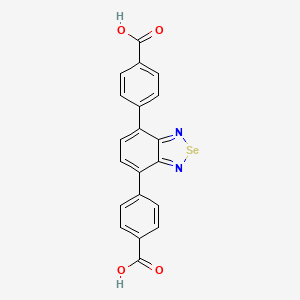

![Bicyclo[2.2.2]octane-2-carboxamide](/img/structure/B3324497.png)